methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride
Description
Methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride is a chiral amine derivative featuring a pyridin-3-yl group attached to an ethyl backbone with a methylamine substituent in the (1S) configuration. The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents. The pyridine ring contributes to basicity and hydrogen-bonding capabilities, while the chiral center may influence biological activity and metabolic pathways .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S)-N-methyl-1-pyridin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-4-3-5-10-6-8;;/h3-7,9H,1-2H3;2*1H/t7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCWYZLEFPTFTN-KLXURFKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)NC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride typically involves the reaction of pyridine derivatives with methylamine under controlled conditions. One common method includes the use of (S)-1-(pyridin-3-yl)ethan-1-amine as a starting material, which is then methylated and subsequently converted to its dihydrochloride salt form .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Molecular and Structural Comparisons
The table below summarizes key attributes of methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride and related compounds:
| Compound Name (IUPAC) | Molecular Formula | Molecular Weight | Key Features | Notable Properties/Applications | References |
|---|---|---|---|---|---|
| This compound | C₈H₁₂Cl₂N₂ | ~207.92* | Chiral (S)-configuration, pyridin-3-yl, dihydrochloride salt | Pharmaceutical intermediate, enantioselective synthesis | |
| (Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate | C₉H₁₅Cl₂N₃O | 252.14 | Fused imidazo-pyridine ring, hydrate form | Enhanced stability for storage; potential kinase inhibitors | |
| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C₉H₁₃Cl₂N₃ | 236.14 | Pyrrolidine substituent (secondary amine) | Increased basicity; ligand in metal catalysis | |
| 3-(4-Bromophenoxy)propylamine hydrochloride | C₁₀H₁₃BrClNO | 298.58 | Bromophenoxy group, linear propyl chain | Heavy atom for radiolabeling; antimicrobial applications | |
| (1S)-2-Methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride | C₈H₁₄Cl₂N₂O | 225.12 | Methoxy group, pyridin-2-yl substitution | Improved solubility; CNS drug candidate |
*Calculated based on molecular formula (C₈H₁₂N₂ + 2HCl).
Functional Group Impact on Properties
- Pyridine vs. In contrast, the standalone pyridine in the target compound offers flexibility for conformational adjustments .
- Substituent Effects: The bromophenoxy group in increases lipophilicity (logP) and introduces a heavy atom, making it suitable for X-ray crystallography or radiolabeling studies. The pyrrolidine substituent in elevates basicity (pKa ~10–11), favoring interactions with acidic biological targets like GPCRs or ion channels . The methoxy group in enhances aqueous solubility but reduces membrane permeability compared to the target compound’s simpler methylamine group .
Stereochemical and Positional Isomerism
- Chirality: The (1S)-configuration of the target compound may confer selectivity in binding to stereospecific receptors (e.g., serotonin or dopamine receptors), whereas non-chiral analogs like lack this precision.
- Pyridine Substitution Position : Pyridin-3-yl (target compound) vs. pyridin-2-yl () alters nitrogen orientation. Pyridin-3-yl allows hydrogen bonding at the meta-position, while pyridin-2-yl facilitates ortho-interactions, impacting ligand-receptor docking .
Solubility and Stability
- The hydrate form in exhibits higher aqueous solubility (≥50 mg/mL) compared to the anhydrous target compound (~20 mg/mL estimated), critical for formulation in aqueous injectables.
- Dihydrochloride salts (target compound, ) generally show better stability under acidic conditions than free bases, making them preferable for oral dosage forms .
Q & A
Q. What regulatory guidelines apply to preclinical studies using this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
